2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential pharmacological properties. This compound belongs to the class of pyrano[3,2-c]pyridine derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound often involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Catalysts such as piperidine or triethylamine are commonly used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyrano[3,2-c]pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridine
- 2-amino-3-cyano-4-aryl-4H-chromenes
- 2-amino-4H-pyran-3-carbonitrile derivatives
Uniqueness
2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the fluorophenyl group enhances its potential as a pharmacologically active compound .
Properties
Molecular Formula |
C16H12FN3O2 |
---|---|
Molecular Weight |
297.28 g/mol |
IUPAC Name |
2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H12FN3O2/c1-8-6-12-14(16(21)20-8)13(11(7-18)15(19)22-12)9-2-4-10(17)5-3-9/h2-6,13H,19H2,1H3,(H,20,21) |
InChI Key |
SURIMHYAUNFWRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)F)C(=O)N1 |
Origin of Product |
United States |
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